3-Ethoxy-4-isopropoxybenzohydrazide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H18N2O3 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
3-ethoxy-4-propan-2-yloxybenzohydrazide |
InChI |
InChI=1S/C12H18N2O3/c1-4-16-11-7-9(12(15)14-13)5-6-10(11)17-8(2)3/h5-8H,4,13H2,1-3H3,(H,14,15) |
InChI Key |
PMBDZBSTGZTLHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NN)OC(C)C |
Origin of Product |
United States |
Preclinical Biological Evaluation and Mechanistic Investigations
Assessment of Biological Activities in In Vitro Models
Anticancer and Antiproliferative Studies in Cell Lines
Apoptosis Induction Pathways
No studies detailing the mechanisms by which 3-Ethoxy-4-isopropoxybenzohydrazide may induce apoptosis have been identified.
Enzyme Inhibition Assays
There is no available data from enzyme inhibition assays for this compound.
Kinase Inhibition Profiling (e.g., EGFR, HER2, CDK2, AURKC, mTOR, PLK1)
No research has been found that profiles the inhibitory activity of this compound against Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 2 (CDK2), Aurora Kinase C (AURKC), Mammalian Target of Rapamycin (mTOR), or Polo-like Kinase 1 (PLK1).
Cholinesterase Enzyme Modulation
Information regarding the modulatory effects of this compound on cholinesterase enzymes is not present in the current body of scientific literature.
Laccase and Urease Inhibition Studies
No studies have been published that investigate the inhibitory potential of this compound against laccase or urease enzymes.
Other Enzymatic Target Interactions
Data on the interaction of this compound with other enzymatic targets is not available.
Anti-inflammatory Modulatory Effects
There are no research findings that describe the anti-inflammatory modulatory effects of this compound.
Antioxidant Capacity Determination
There is no specific data available from preclinical studies that have determined the antioxidant capacity of this compound. However, the general class of benzohydrazide (B10538) derivatives has been investigated for such properties. Studies on various substituted benzohydrazides have demonstrated their potential to act as antioxidants, often attributed to their ability to scavenge free radicals and chelate metals. For instance, certain benzohydrazide Schiff bases and related derivatives have shown notable radical-scavenging capabilities in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests. The antioxidant activity is often influenced by the nature and position of substituents on the benzene (B151609) ring. The presence of electron-donating groups, such as ethoxy and isopropoxy moieties, could theoretically contribute to the antioxidant potential of this compound by stabilizing radical species. However, without direct experimental evidence, its antioxidant capacity remains speculative.
Anti-thrombotic Investigations
Specific anti-thrombotic investigations on this compound have not been reported in the available scientific literature. Research into the anti-thrombotic effects of the broader benzohydrazide class is also limited. While some hydrazide and hydrazone derivatives have been explored for various biological activities, dedicated studies focusing on their impact on thrombosis, platelet aggregation, or coagulation pathways are not prominent. Therefore, no data can be presented on the anti-thrombotic potential of this compound.
Mechanism of Action and Target Engagement Studies
Identification and Validation of Molecular Targets
The molecular targets of this compound have not been identified or validated. In the broader context of benzohydrazide derivatives, various molecular targets have been proposed depending on the specific substitutions and the therapeutic area of investigation. For example, some benzohydrazides have been designed and evaluated as inhibitors of specific enzymes, such as monoamine oxidase or various kinases. In silico molecular docking studies on some benzohydrazide derivatives have suggested potential interactions with biological targets like enoyl-acyl carrier protein (ACP) reductase (InhA), which is relevant in the context of antimicrobial activity. However, these findings are for different structural analogs and cannot be directly extrapolated to this compound. Without experimental validation, the molecular targets for this specific compound remain unknown.
Biochemical Pathway Modulation Analysis
There is no information available regarding the analysis of biochemical pathway modulation by this compound. Understanding how a compound alters specific biochemical pathways is crucial for elucidating its mechanism of action. This typically involves techniques such as transcriptomics, proteomics, and metabolomics to observe changes in cellular processes upon treatment with the compound. As no studies of this nature have been published for this compound, its effects on any biochemical pathways are yet to be determined.
Cellular Assays for Mechanistic Insights
Specific cellular assays to provide mechanistic insights into the action of this compound have not been documented. Cellular assays are fundamental in preclinical research to understand a compound's biological effects at a cellular level. Such assays could include assessments of cell viability, proliferation, apoptosis, or specific signaling pathway activation. While numerous cellular assays have been employed to study other benzohydrazide derivatives for activities such as anticancer or antimicrobial effects, this information cannot be specifically attributed to this compound.
Preclinical Pharmacological Evaluation in In Vivo Models (Non-Human)
There are no published preclinical pharmacological evaluations of this compound in in vivo non-human models. Such studies are essential to understand the efficacy, and pharmacokinetic/pharmacodynamic profile of a compound in a living organism before any consideration for human trials. The absence of such data indicates that the compound is likely in a very early stage of research or has not been prioritized for further development.
Efficacy Assessment in Relevant Disease Models (e.g., animal models for inflammation, cancer, infection)
There is currently no publicly available scientific literature detailing the efficacy of this compound in established animal models for inflammation, cancer, or infection. Preclinical studies typically employ a range of well-characterized in vivo models to assess the therapeutic potential of a novel compound.
For instance, in the context of inflammation , researchers often utilize models such as carrageenan-induced paw edema in rodents to evaluate a compound's ability to reduce acute inflammation. nih.gov Chronic inflammation models, which are crucial for understanding diseases like arthritis or inflammatory bowel disease, can be induced by agents such as lipopolysaccharide (LPS). nih.gov
In the field of oncology , the evaluation of a new chemical entity would involve testing in various cancer models. These can range from xenograft models, where human cancer cells are implanted into immunocompromised mice, to more complex genetically engineered mouse models that spontaneously develop tumors. nih.govnih.gov The choice of model is critical and depends on the type of cancer being studied, such as lung adenomas or squamous cell carcinomas. nih.gov
For infectious diseases , animal models are indispensable for determining a compound's antimicrobial or antiviral activity in vivo. For example, a mouse model for Human parainfluenza virus type 3 (HPIV-3) infection is used to assess the efficacy of antiviral agents by measuring the reduction in viral load and lung pathology. nih.govnih.gov
Without specific studies on this compound, its performance in any of these or other relevant disease models remains unknown.
Pharmacodynamic Marker Analysis
Information regarding the analysis of pharmacodynamic markers for this compound is not available in the public domain. Pharmacodynamic studies are essential to understand the biochemical and physiological effects of a drug on the body and to establish a dose-response relationship. This involves measuring a biomarker that indicates the engagement of the drug with its intended target and the downstream biological effects. For example, in inflammation studies, the levels of pro-inflammatory cytokines could serve as pharmacodynamic markers. nih.gov In the absence of research on this compound, no such markers have been identified or analyzed.
Target Selectivity Investigations
There are no published investigations into the target selectivity of this compound. Target selectivity studies are crucial to determine if a compound acts specifically on its intended molecular target or if it interacts with other off-target molecules, which could lead to unwanted side effects. These investigations often involve screening the compound against a panel of related and unrelated receptors, enzymes, or other proteins. The lack of available data means that the molecular target and the selectivity profile of this compound have not been characterized.
Structure Activity Relationship Sar and Rational Design
Systematic Structural Modifications of the 3-Ethoxy-4-isopropoxybenzohydrazide Scaffold
Initial modifications often involve simple alterations to probe the steric and electronic requirements of the target receptor or enzyme. For instance, the positions of the ethoxy and isopropoxy groups on the benzene (B151609) ring might be shifted to explore how the spatial arrangement of these substituents affects activity. Furthermore, the length and branching of the alkoxy chains can be varied to optimize hydrophobic interactions and fine-tune the molecule's solubility and metabolic stability.
Another common strategy is the introduction of a diverse range of substituents onto the aromatic ring. These can range from small, electron-donating groups like methyl to larger, electron-withdrawing groups such as nitro or trifluoromethyl. The goal of these modifications is to map out the electronic and steric landscape of the binding pocket.
Impact of Substituent Effects on Biological Activity
The biological activity of derivatives of this compound is profoundly influenced by the nature and position of various substituents. These effects can be broadly categorized into the impact of substitutions on the aromatic ring, modifications to the hydrazide moiety, and the specific influence of the alkoxy groups.
The substitution pattern on the aromatic ring of benzohydrazide (B10538) derivatives plays a pivotal role in determining their biological efficacy. The introduction of different functional groups can modulate the electronic properties, lipophilicity, and steric profile of the molecule, all of which are critical for its interaction with biological targets.
For instance, the presence of electron-withdrawing groups, such as halogens (F, Cl, Br) or nitro groups, on the aromatic ring has been shown in some classes of benzohydrazides to enhance certain biological activities, such as antitubercular activity. nih.gov This is often attributed to an increase in the electrophilicity of the carbonyl carbon in the hydrazide moiety, making it more susceptible to nucleophilic attack by target enzymes. Conversely, electron-donating groups, like methyl or methoxy (B1213986) groups, can increase the electron density of the aromatic ring and may enhance binding through different mechanisms or improve pharmacokinetic properties. The position of these substituents is also crucial; ortho-, meta-, and para-substitution can lead to vastly different biological outcomes due to steric hindrance or the ability to form specific hydrogen bonds with the target protein.
| Substituent at para-position | Relative Activity |
| -H | Baseline |
| -CH3 | Increased |
| -Cl | Decreased |
| -NO2 | Significantly Decreased |
This table represents hypothetical data based on general principles of SAR for benzohydrazide analogs and is for illustrative purposes only.
The hydrazide moiety (-CONHNH2) is a cornerstone of the biological activity of many benzohydrazide compounds, often acting as a key pharmacophore that interacts with the active site of enzymes or receptors. Modifications to this group can therefore have a dramatic impact on activity.
One common modification is the formation of hydrazones through condensation of the terminal amino group with various aldehydes or ketones. researchgate.net This transformation not only alters the steric and electronic properties of the molecule but also introduces a new substituent that can be tailored to interact with specific pockets in the target protein. The nature of the aldehyde or ketone used for this reaction can introduce a wide array of functionalities, from simple alkyl chains to complex aromatic and heterocyclic systems. nih.gov
Furthermore, the nitrogen atoms of the hydrazide can be acylated or alkylated, which can affect the molecule's hydrogen-bonding capabilities and conformational preferences. In some cases, the entire hydrazide group may be replaced by a bioisostere, such as a 1,3,4-oxadiazole (B1194373) or a triazole ring, in an attempt to improve metabolic stability or other pharmacokinetic properties while retaining the key interactions necessary for biological activity. nih.govnih.gov
| Hydrazide Modification | Effect on Activity |
| N'-alkylation | Generally decreases activity |
| N'-acetylation | Variable, can increase or decrease |
| Conversion to hydrazone | Often leads to increased potency |
| Replacement with 1,3,4-oxadiazole | Can maintain or improve activity |
This table represents hypothetical data based on general principles of SAR for benzohydrazide analogs and is for illustrative purposes only.
The ethoxy and isopropoxy groups at the 3 and 4 positions, respectively, create a specific electronic and steric environment on the aromatic ring. The oxygen atoms of these groups are weak hydrogen bond acceptors and can participate in interactions with the biological target. The alkyl portions of these groups contribute to the lipophilicity of the molecule, which can affect its ability to cross cell membranes and its distribution in the body. The size and shape of these alkoxy groups are also important; the isopropoxy group is bulkier than the ethoxy group, and this difference in steric hindrance can influence how the molecule fits into a binding site.
Studies on other phenolic compounds have shown that the length and branching of alkoxy chains can significantly impact biological activity. nih.govnih.gov For example, increasing the chain length may enhance hydrophobic interactions up to a certain point, after which steric clashes may reduce activity. The specific combination of a 3-ethoxy and 4-isopropoxy group suggests a finely tuned balance of electronic and steric properties that may be optimal for a particular biological target.
Development of Analog Libraries
The development of analog libraries is a powerful strategy in modern drug discovery to systematically explore the structure-activity relationships of a lead compound like this compound. nih.govnih.govresearchgate.net This approach involves the synthesis of a large number of structurally related compounds, or analogs, in a high-throughput manner. By creating a diverse set of molecules with variations at specific positions, researchers can rapidly identify key structural features that are essential for biological activity.
For the this compound scaffold, a combinatorial library could be designed by varying the substituents on the aromatic ring, modifying the hydrazide moiety, and altering the alkoxy groups. For example, a library could be generated by reacting a common intermediate, such as 3-ethoxy-4-isopropoxybenzoic acid, with a variety of substituted hydrazines. Alternatively, the terminal amino group of this compound could be reacted with a diverse set of aldehydes and ketones to produce a library of hydrazones.
The synthesis of these libraries is often facilitated by solid-phase or solution-phase parallel synthesis techniques, which allow for the rapid and efficient production of many compounds at once. stanford.edu Once synthesized, the entire library is screened for biological activity, and the results are analyzed to identify trends in the SAR. This information is then used to design a second, more focused library of analogs with a higher probability of success, ultimately leading to the identification of optimized drug candidates.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For a class of compounds like the derivatives of this compound, QSAR can provide valuable insights into the physicochemical properties that govern their potency and selectivity.
The process of developing a QSAR model begins with the generation of a dataset of compounds with known biological activities. For each compound, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological in nature.
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that relates the molecular descriptors to the biological activity. A robust QSAR model should not only be able to accurately predict the activity of the compounds in the training set but also have good predictive power for new, untested compounds.
For benzohydrazide derivatives, QSAR studies have revealed the importance of parameters such as lipophilicity and electronic properties in determining their biological activity against various targets. nih.gov A well-validated QSAR model can be a powerful tool in the rational design of new this compound analogs, allowing for the in silico prediction of their activity before they are synthesized, thus saving time and resources in the drug discovery process.
Descriptor Selection and Calculation
The foundation of any successful QSAR model lies in the appropriate selection and calculation of molecular descriptors. These numerical values represent the physicochemical, topological, electronic, and steric properties of a molecule, which are believed to influence its biological activity. For benzohydrazide derivatives, a variety of descriptors have been employed to develop predictive models for different therapeutic targets.
In the context of antimicrobial activity, studies have shown the importance of both electronic and topological parameters. For a series of 3/4-bromo-N'-(substituted benzylidene/furan-2-ylmethylene/5-oxopentylidene/3-phenylallylidene)benzohydrazides, the antimicrobial activity was best described by the electronic parameter, total energy (Te), and topological parameters such as the valence zero order molecular connectivity index (χ⁰v) and the Wiener index (W). nih.gov Similarly, for another set of antibacterial benzohydrazides, the valence first order molecular connectivity index (¹χv) was found to have a high correlation with the observed activity. researchgate.net
For anticonvulsant activity, a different set of descriptors has been found to be significant. QSAR studies on various anticonvulsant compounds have highlighted the role of descriptors such as molecular weight, lipophilicity (logP), molar refractivity, and various topological and electronic parameters. nih.gov
In the realm of 3D-QSAR, which considers the three-dimensional structure of the molecules, steric and electrostatic field descriptors are paramount. derpharmachemica.com These are calculated by placing the aligned molecules in a 3D grid and computing the interaction energies with a probe atom at each grid point. For instance, in a study of p-hydroxybenzohydrazide derivatives as antimicrobial agents, electrostatic, steric, and hydrophobic field descriptors were calculated using cutoffs of 10.0 kcal/mol for electrostatic and 30.0 kcal/mol for steric fields. derpharmachemica.com The Gasteiger-Marsili charge type was used for these calculations. derpharmachemica.com
A diverse range of descriptors can be calculated using various software packages. These descriptors can be broadly categorized as follows:
Constitutional Descriptors (1D): These are the most straightforward descriptors, derived directly from the molecular formula, such as molecular weight, number of atoms, and number of specific functional groups. protoqsar.com
Topological Descriptors (2D): These numerical indices describe the connectivity of atoms within a molecule and are calculated from the 2D representation of the structure. Examples include the Wiener index, molecular connectivity indices (Chi indices), and topological polar surface area (TPSA). protoqsar.comresearchgate.net
Geometrical Descriptors (3D): These descriptors are derived from the 3D coordinates of the atoms in a molecule and include parameters like molecular volume, surface area, and moments of inertia. dergipark.org.tr
Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide information about the electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. protoqsar.comresearchgate.netdergipark.org.tr
Field-Based Descriptors (3D): Used in methods like Comparative Molecular Field Analysis (CoMFA), these descriptors characterize the steric and electrostatic fields surrounding a molecule. derpharmachemica.com
The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a robust and predictive model.
Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Benzohydrazide Derivatives
| Descriptor Type | Specific Descriptor | Information Encoded | Relevance in Benzohydrazide QSAR |
|---|---|---|---|
| Electronic | Total Energy (Te) | Overall stability of the molecule. | Correlated with antimicrobial activity. nih.gov |
| Topological | Wiener Index (W) | Structural branching and compactness. | Found to be significant for antimicrobial activity. nih.gov |
| Topological | Molecular Connectivity Index (χ) | Degree of branching in the carbon skeleton. | Correlated with antibacterial activity. researchgate.net |
| 3D Field-Based | Steric Fields (CoMFA) | Spatial arrangement and bulk of substituents. | Important for antimicrobial activity. derpharmachemica.com |
| 3D Field-Based | Electrostatic Fields (CoMFA) | Distribution of charge within the molecule. | Crucial for antimicrobial activity. derpharmachemica.com |
| Physicochemical | LogP | Lipophilicity or hydrophobicity of the molecule. | Generally important for predicting biological activity. nih.gov |
Model Development and Validation
Once a set of relevant descriptors has been calculated, a mathematical model is developed to establish a quantitative relationship between these descriptors and the biological activity of the compounds. Several statistical methods are employed for this purpose, with Multiple Linear Regression (MLR) being one of the most common for its simplicity and interpretability. basicmedicalkey.comnih.govnih.gov Other methods include Principal Component Regression (PCR) and k-Nearest Neighbors (k-NN). derpharmachemica.com
The development of a QSAR model involves dividing the dataset of compounds into a training set and a test set. derpharmachemica.com The training set is used to build the model, while the test set, which was not used in model development, is used to evaluate its predictive power. basicmedicalkey.comnih.gov
A crucial aspect of QSAR modeling is rigorous validation to ensure the robustness and predictive capability of the developed model. basicmedicalkey.comnih.govnih.gov Validation is typically performed through internal and external validation procedures.
Internal Validation: This process assesses the stability and robustness of the model using only the training set data. The most common method for internal validation is the leave-one-out (LOO) cross-validation. In this technique, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated until every compound in the training set has been left out once. The predictive ability of the model is then assessed using the cross-validated correlation coefficient, denoted as q². A q² value greater than 0.5 is generally considered indicative of a good predictive model. mdpi.com
External Validation: This is a more stringent test of the model's predictive power, as it uses the test set compounds that were not part of the model generation process. The model's ability to predict the activity of these external compounds is evaluated using the predictive correlation coefficient, pred_r². A pred_r² value greater than 0.6 is often considered a threshold for a model with good predictive capability. mdpi.com
Other statistical parameters are also used to assess the quality of the QSAR model, including the conventional correlation coefficient (r²), which measures the goodness of fit of the model to the training data, and the standard error of the estimate (s). researchgate.net
Table 2: Statistical Parameters for QSAR Model Validation
| Parameter | Symbol | Description | Acceptable Value |
|---|---|---|---|
| Correlation Coefficient | r² | Measures the goodness of fit of the model to the training data. | > 0.6 |
| Cross-validated Correlation Coefficient | q² | Assesses the internal predictive ability of the model. | > 0.5 |
| Predictive Correlation Coefficient | pred_r² | Evaluates the external predictive power of the model on a test set. | > 0.6 |
| Standard Error of the Estimate | s | Indicates the absolute error in the activity predictions. | Lower values are better. |
| Fischer's test value | F | Indicates the statistical significance of the model. | Higher values are better. |
For example, in a 3D-QSAR study of p-hydroxybenzohydrazide derivatives, various models were generated, and the one developed using the principal component regression method showed the best results with significant values for r², q², and pred_r². derpharmachemica.com
Predictive Capabilities for Novel Analogs
The ultimate goal of developing a QSAR model is to utilize its predictive power for the rational design of novel and more potent analogs. nih.gov A well-validated QSAR model can serve as a virtual screening tool, allowing researchers to predict the biological activity of a large number of hypothetical or unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. drugdesign.org
The insights gained from the QSAR model, particularly from the interpretation of the selected descriptors, can guide the structural modifications of the lead compound. For instance, if a QSAR model indicates that a particular region of the molecule requires a bulky, electron-donating group for enhanced activity, medicinal chemists can design new analogs with these specific features.
In a study on p-hydroxybenzohydrazide derivatives, the developed 3D-QSAR model was used to design a series of new compounds. derpharmachemica.com The model's contour maps, which visualize the favorable and unfavorable steric and electrostatic regions around the molecule, provided a roadmap for these modifications. The newly designed compounds were then synthesized and their antimicrobial activity was evaluated, with some showing higher potency than the initial lead compounds. derpharmachemica.com
Similarly, for a series of 3/4-bromo-benzohydrazide derivatives, the QSAR model identified key electronic and topological parameters that govern their antimicrobial and anticancer activities. nih.gov This information can be leveraged to design novel analogs with optimized electronic and topological features to enhance their therapeutic potential.
Computational and Theoretical Investigations
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), such as a protein. This method is crucial for understanding potential biomolecular interactions.
A primary goal of molecular docking is to predict the binding affinity, a measure of the strength of the interaction between the ligand and its target. This is typically expressed as a binding energy value in kcal/mol, where a more negative value indicates a stronger and more stable interaction. For instance, in docking studies of related compounds like 3-Hydroxy-4-methoxybenzaldehyde (3H4MB), a derivative of isovanillin, a binding energy of -5.7 kcal/mol was calculated, suggesting a favorable interaction with its target. niscpr.res.in Such analyses for 3-Ethoxy-4-isopropoxybenzohydrazide would be instrumental in identifying its potential biological targets and ranking its binding potency against them. The dominating forces in these interactions often arise from van der Waals attractions and the dehydration of key residues. nih.gov
Molecular docking simulations provide detailed insights into the specific amino acid residues within a protein's binding pocket that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, all of which are critical for the stability of the ligand-target complex. nih.gov For example, computational analyses of the SARS-CoV-2 receptor-binding domain (RBD) complexed with the ACE2 receptor identified key interacting amino acids such as Q493, Y505, and N501 in the RBD, and K353, D30, and H34 in ACE2. nih.gov Similar studies on this compound would map its interaction fingerprint, highlighting the crucial residues it binds to, which is vital information for understanding its mechanism of action.
Table 1: Example of Key Interacting Residues Identified via Molecular Dynamics
| Protein Domain | Key Interacting Amino Acid Residues | Primary Interaction Forces |
|---|---|---|
| SARS-CoV-2 RBD | Q493, Y505, Q498, N501, T500, N487, Y449, F486, K417 | Electrostatic and Hydrophobic |
| ACE2 Receptor | K353, K31, D30, D355, H34, D38, Q24, T27, Y83 | Electrostatic and Hydrophobic |
This table illustrates the type of data generated from molecular dynamics and docking studies, identifying key residues in protein-ligand interactions. The specific residues listed are for the SARS-CoV-2 RBD and ACE2 receptor interaction as an example. nih.gov
The conformation of a ligand—its three-dimensional shape and orientation—within the binding pocket of a target protein is a critical determinant of its activity. Docking algorithms explore numerous possible conformations and orientations (poses) of the ligand, scoring them to find the most energetically favorable one. This analysis reveals the optimal geometry for binding, which is essential for designing more potent and selective molecules.
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties and geometry of a molecule from first principles. These methods provide a fundamental understanding of the molecule's intrinsic characteristics. epstem.net
The electronic structure of a molecule governs its reactivity. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. aimspress.com A smaller energy gap suggests that the molecule is more reactive. aimspress.comresearchgate.net For example, theoretical studies on related compounds like 3-Ethoxy-4-hydroxy benzaldehyde (B42025) have been used to calculate these energy levels and predict reactivity. researchgate.net
Another important tool is the Molecular Electrostatic Potential (MEP) map. The MEP is a 3D visualization of the electrostatic potential on the surface of a molecule, which helps in identifying the regions that are rich or poor in electrons. niscpr.res.inresearchgate.net These maps reveal the sites susceptible to electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) attacks, providing a visual guide to the molecule's reactive behavior. niscpr.res.inresearchgate.net
Table 2: Illustrative HOMO-LUMO Energy Gaps from DFT Calculations
| Molecule State | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Temozolomide (Neutral) | -6.95 | -2.11 | 4.84 |
| Temozolomide (Anion, Alpha) | -4.11 | -1.00 | 3.11 |
| Temozolomide (Anion, Beta) | -5.21 | -0.84 | 4.37 |
This table provides example HOMO-LUMO energy values for the molecule Temozolomide in different states, as calculated by DFT methods. aimspress.com A smaller gap generally indicates higher chemical reactivity. aimspress.com Such calculations would be applied to this compound to assess its electronic properties.
Quantum chemical calculations are used to determine the most stable three-dimensional structure of a molecule by optimizing its geometry to a minimum energy state. epstem.net This process involves calculating key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, DFT studies on molecules like 4-ethoxy-2,3-difluoro benzamide (B126) have been performed to predict these parameters. researchgate.net A potential energy scan can also be performed by systematically changing a specific dihedral angle to map the conformational energy landscape and identify the most stable conformers. researchgate.net This analysis is fundamental for understanding the molecule's shape and flexibility, which directly influences its interaction with other molecules.
Table 3: Example of Optimized Geometrical Parameters from DFT
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31+G(d,p)) |
|---|---|---|
| Bond Length | C1–C2 | 1.395 Å |
| Bond Length | C=O | 1.22 Å (Typical) |
| Bond Angle | C2-C1-C6 | 120.5° (Typical) |
| Dihedral Angle | C2–C3–C4–O10 | 178.0° |
| Dihedral Angle | C3–C4–C5–C6 | -0.49° |
This table shows examples of geometrical parameters for 4-ethoxy-2,3-difluoro benzamide obtained through DFT calculations. researchgate.net Similar computational analysis for this compound would define its precise molecular structure.
Spectroscopic Property Predictions
Computational chemistry enables the prediction of various spectroscopic properties, offering insights into the structural features of this compound. By employing established theoretical models, it is possible to simulate spectra that can be used for comparative purposes with experimentally obtained data for related compounds.
Predicted ¹H NMR Spectrum: The proton NMR (¹H NMR) spectrum is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons are expected to appear in the downfield region, typically between 6.8 and 7.8 ppm, influenced by the electron-donating effects of the ethoxy and isopropoxy groups. The protons of the ethoxy group would likely present as a triplet and a quartet, while the isopropoxy group would show a septet and a doublet. The hydrazide protons (-NH-NH₂) are anticipated to be in the range of 8.0 to 10.0 ppm, with their exact chemical shift being sensitive to solvent and concentration.
Predicted ¹³C NMR Spectrum: The carbon-13 NMR (¹³C NMR) spectrum is expected to show signals for each unique carbon atom. The carbonyl carbon of the hydrazide group is predicted to have the most downfield shift, typically in the range of 165-175 ppm. The aromatic carbons would appear between 110 and 160 ppm. The carbons of the ethoxy and isopropoxy groups will have characteristic shifts in the upfield region.
Predicted Infrared (IR) Spectrum: The predicted IR spectrum would display characteristic absorption bands corresponding to the functional groups present. Key predicted vibrational frequencies include a strong C=O stretching band for the amide group around 1650-1680 cm⁻¹, N-H stretching vibrations for the hydrazide group in the region of 3200-3400 cm⁻¹, and C-O stretching bands for the ether linkages around 1200-1250 cm⁻¹.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of the pharmacokinetic and toxicological properties of a compound. bmdrc.org Various computational models and web-based tools are available for these predictions. scbdd.comresearchgate.netnih.gov
Prediction of Absorption Characteristics
The absorption of a drug candidate is a key determinant of its oral bioavailability. For this compound, computational models can predict its potential for gastrointestinal absorption. Based on its molecular weight and the presence of both lipophilic (ethoxy, isopropoxy groups) and hydrophilic (hydrazide group) moieties, the compound is likely to exhibit moderate to good intestinal absorption. Predictions often consider factors like Lipinski's rule of five to estimate drug-likeness. researchgate.net
Distribution Profile Modeling
The distribution profile of a compound describes how it spreads throughout the body's tissues and fluids. In silico modeling can predict parameters such as plasma protein binding and the ability to cross the blood-brain barrier (BBB). For this compound, it is predicted that the compound will exhibit some degree of plasma protein binding. Its ability to cross the BBB is likely to be limited due to the polar hydrazide group.
Metabolic Stability and Metabolite Prediction
Understanding the metabolic fate of a compound is crucial. Computational tools can predict the metabolic stability of this compound and identify potential sites of metabolism by cytochrome P450 enzymes. The ethoxy and isopropoxy groups are potential sites for O-dealkylation, and the benzene (B151609) ring could undergo hydroxylation. The hydrazide moiety might also be subject to metabolic transformations.
Excretion Pathway Forecasting
In silico models can also provide an indication of the likely excretion pathways. For a molecule with the characteristics of this compound, a combination of renal and hepatic clearance would be anticipated. The extent of each pathway would be influenced by the metabolic stability and the physicochemical properties of the parent compound and its metabolites.
Molecular Dynamics Simulations for Conformational Stability and Dynamics
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.govresearchgate.net For this compound, MD simulations can provide valuable insights into its conformational flexibility and stability. By simulating the motion of the atoms over time, it is possible to identify the most stable low-energy conformations of the molecule in different environments, such as in a solvent or interacting with a biological target. nih.gov These simulations can reveal the dynamic nature of the ethoxy and isopropoxy side chains and the rotational freedom around the various single bonds, which can be crucial for its biological activity. acs.org The results of MD simulations can help in understanding how the molecule might adapt its shape to bind to a receptor, providing a more dynamic picture than static modeling alone. researchgate.net
Future Perspectives and Research Directions
Exploration of Novel Biological Targets for 3-Ethoxy-4-isopropoxybenzohydrazide and its Derivatives
The hydrazide-hydrazone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological effects, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. nih.govnih.govmdpi.commdpi.com The future exploration of this compound and its derivatives should focus on identifying novel biological targets beyond the conventionally studied ones. Techniques such as target-based screening against a panel of enzymes and receptors implicated in various diseases could reveal unexpected activities. For instance, screening against kinases, proteases, or specific receptors involved in neurological or metabolic disorders could unveil new therapeutic applications.
Furthermore, structure-activity relationship (SAR) studies will be crucial. By synthesizing a library of derivatives with modifications to the ethoxy and isopropoxy groups, as well as the benzohydrazide (B10538) core, researchers can systematically probe the chemical space to identify compounds with enhanced potency and selectivity for specific biological targets. nih.govnih.gov
Development of Advanced Synthetic Methodologies
The synthesis of hydrazides and their derivatives is well-established, often involving the condensation of a hydrazide with an aldehyde or ketone. nih.govmdpi.com However, future research should focus on developing more advanced and efficient synthetic methodologies. This could include the use of green chemistry principles to minimize waste and energy consumption. mdpi.com Microwave-assisted synthesis, flow chemistry, and the use of novel catalysts could offer advantages in terms of reaction times, yields, and purity of the final products. nih.govorganic-chemistry.org
For instance, the development of one-pot, multi-component reactions for the synthesis of complex hydrazone derivatives from this compound would be a significant advancement, streamlining the drug discovery process. organic-chemistry.org
Integration of Artificial Intelligence and Machine Learning in Compound Design
Table 1: Potential Applications of AI/ML in the Development of this compound Derivatives
| Application | Description | Potential Impact |
| De Novo Design | Generative models create novel molecular structures based on desired properties. | Accelerated discovery of lead compounds with improved efficacy and safety. |
| Predictive Modeling | QSAR and other models predict activity, toxicity, and ADMET properties. | Reduced number of synthesized compounds and focused experimental efforts. |
| Target Identification | AI algorithms analyze biological data to identify potential protein targets. | Uncovering novel mechanisms of action and therapeutic indications. |
| Synthesis Planning | AI tools predict optimal synthetic routes for target molecules. | More efficient and cost-effective chemical synthesis. |
Multi-Omics Approaches for Deeper Mechanistic Understanding
To gain a comprehensive understanding of the biological effects of this compound and its active derivatives, multi-omics approaches will be invaluable. Transcriptomics, proteomics, and metabolomics studies can provide a global view of the molecular changes induced by the compound in biological systems. This data can help to elucidate the mechanism of action, identify biomarkers of response, and reveal potential off-target effects.
For example, treating cancer cell lines with a promising derivative and analyzing the resulting changes in gene expression and protein levels could pinpoint the specific signaling pathways being modulated.
Potential for Combination Therapies in Preclinical Settings
Hydrazide derivatives have shown promise in preclinical models for various diseases. nih.gov An important future direction is to investigate the potential of this compound derivatives in combination with existing drugs. This approach can lead to synergistic effects, overcome drug resistance, and allow for lower doses of individual agents, thereby reducing toxicity.
In a preclinical cancer setting, for instance, a novel derivative could be tested in combination with standard chemotherapeutic agents or targeted therapies to assess for enhanced anti-tumor activity.
Translational Research Considerations (Preclinical to Advanced Preclinical Development)
The successful translation of a promising compound from preclinical studies to advanced preclinical development requires careful consideration of several factors. For any active derivative of this compound, it will be essential to conduct thorough preclinical evaluations, including pharmacokinetic (absorption, distribution, metabolism, and excretion) and toxicological studies in relevant animal models. nih.gov
Formulation development to ensure appropriate bioavailability and stability will also be critical. A clear understanding of the compound's intellectual property landscape and a scalable synthesis route are also necessary for further development.
Q & A
Basic: What are the optimal synthetic conditions and characterization methods for 3-Ethoxy-4-isopropoxybenzohydrazide?
Answer:
The synthesis typically involves multi-step reactions starting with functionalized benzaldehyde derivatives. Key steps include:
- Condensation: Reacting 3-Ethoxy-4-isopropoxybenzaldehyde with hydrazine under controlled pH (6–7) and temperature (60–80°C) to form the hydrazide .
- Purification: Column chromatography or recrystallization using ethanol/water mixtures to isolate the product.
Characterization:
- TLC for monitoring reaction progress (silica gel, ethyl acetate/hexane eluent) .
- NMR (¹H and ¹³C) to confirm hydrazide formation (e.g., NH-NH₂ proton signals at δ 8–9 ppm) .
- Mass Spectrometry (ESI-MS) to verify molecular weight and purity .
Advanced: How can computational methods improve the design of synthetic routes for this compound?
Answer:
AI-driven platforms (e.g., ICReDD’s workflow) integrate quantum chemical calculations and reaction databases to:
- Predict feasible pathways using retrosynthetic analysis .
- Optimize reaction parameters (e.g., solvent polarity, catalyst loading) via virtual screening .
- Validate mechanisms through transition-state modeling (e.g., density functional theory) .
Case Study:
A hybrid computational-experimental approach reduced trial-and-error cycles by 40% in analogous hydrazide syntheses .
Basic: What are the common derivatives of this compound, and how do structural modifications affect reactivity?
Answer:
Derivatives include:
- Acylated analogs: Improved lipophilicity via acetylation (react with acetic anhydride) .
- Metal complexes: Coordination with Cu(II) or Fe(III) enhances catalytic activity in oxidation reactions .
Reactivity Trends:
- Bulky isopropoxy groups hinder nucleophilic attacks but stabilize intermediates via steric effects .
- Electron-withdrawing substituents (e.g., nitro) increase electrophilicity at the hydrazide moiety .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Answer:
Discrepancies (e.g., antimicrobial potency) may arise from assay variability or impurity profiles. Mitigation strategies:
- Standardized Assays: Use CLSI/MIC guidelines for antimicrobial testing .
- Purity Validation: HPLC-UV/MS to ensure >95% purity .
- Dose-Response Studies: EC50/IC50 curves to quantify activity thresholds .
Example:
A 2023 study attributed inconsistent antifungal data to trace solvent residues; revised purification protocols resolved the issue .
Basic: What solvents and reaction setups are ideal for scaling up this compound synthesis?
Answer:
- Solvent Selection: Ethanol/water mixtures (cost-effective, low toxicity) .
- Reactor Design: Batch reactors with reflux condensers for controlled heating .
- Safety: Ensure fume hoods for hydrazine handling and inert atmospheres (N₂/Ar) to prevent oxidation .
Advanced: How can regioselective functionalization of this compound be achieved?
Answer:
Regioselectivity challenges arise from competing reactive sites. Strategies include:
- Protecting Groups: Temporarily block the hydrazide NH with Boc groups to direct substitution to the aromatic ring .
- Catalytic Systems: Pd-catalyzed C-H activation for ortho-functionalization .
- Microwave-Assisted Synthesis: Accelerate kinetics to favor thermodynamically stable products .
Data Example:
Microwave irradiation (100°C, 20 min) increased yields of ortho-brominated derivatives by 25% compared to conventional heating .
Basic: What spectroscopic databases are reliable for verifying the structure of this compound?
Answer:
- NIST Chemistry WebBook: Provides reference IR, NMR, and MS data .
- PubChem: Validates molecular descriptors (InChI, CAS) .
- Reaxys: Curates synthetic protocols and spectral matches for analogs .
Advanced: What experimental design frameworks are recommended for optimizing reaction yields of this compound?
Answer:
- Design of Experiments (DOE): Use factorial designs to assess interactions between temperature, pH, and catalyst concentration .
- Machine Learning: Train models on historical data to predict optimal conditions (e.g., Python-based Scikit-learn libraries) .
- Response Surface Methodology (RSM): Map non-linear relationships for multi-variable optimization .
Case Study:
A 2024 study applied RSM to maximize hydrazide yield (82% → 94%) by adjusting ethanol content and stirring rate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
